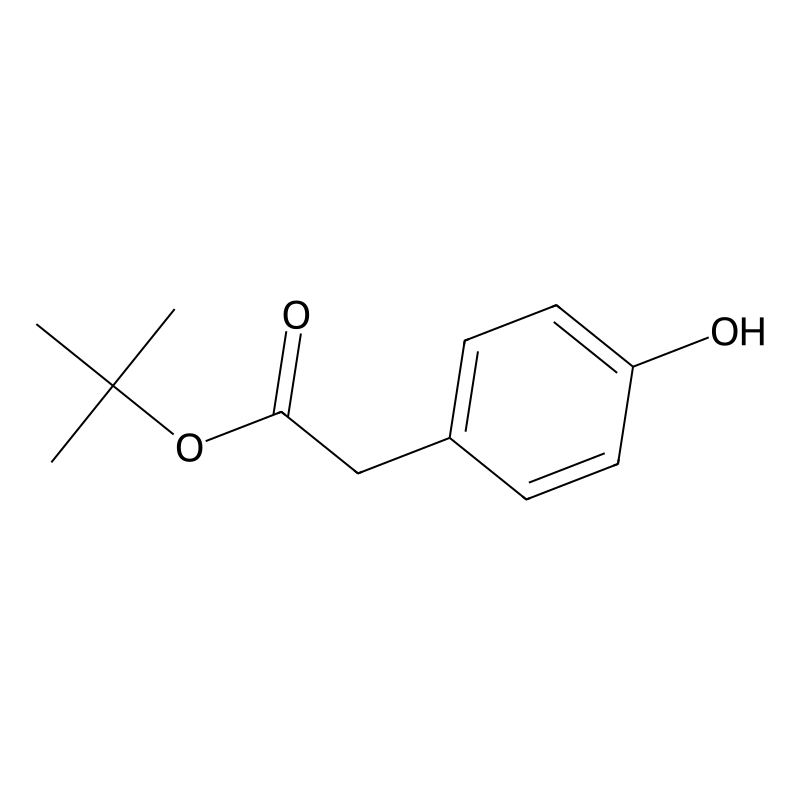

Tert-butyl 2-(4-hydroxyphenyl)acetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Chemical Synthesis

Method: The specific methods of application or experimental procedures would depend on the particular synthesis pathway being used. Generally, it would involve reactions under controlled conditions with other chemical reagents.

Results: The outcomes would also depend on the specific synthesis pathway.

Biological Evaluation

Method: These compounds were characterized by FT-IR, 1H & 13C NMR and LCMS spectroscopic studies.

Results: The compounds were found to be moderately active against several microorganisms.

Pharmaceutical Industry

Method: The specific methods of application or experimental procedures would depend on the particular drug being synthesized.

Results: The outcomes would also depend on the specific drug being synthesized.

Material Science

Tert-butyl 2-(4-hydroxyphenyl)acetate is an organic compound with the molecular formula and a molecular weight of 208.25 g/mol. It features a tert-butyl group attached to a phenyl ring that carries a hydroxyl group at the para position, linked to an acetate moiety. This structure contributes to its unique chemical properties and potential applications in various fields, including pharmaceuticals and materials science. The compound is often studied for its chemical reactivity and biological activity due to the presence of both the hydroxyl and ester functional groups, which can participate in various

- Ester Hydrolysis: Under acidic or basic conditions, the ester bond can be hydrolyzed to yield 4-hydroxyphenylacetic acid and tert-butanol.

- Esterification: The hydroxyl group can react with carboxylic acids or their derivatives to form new esters.

- Phenolic Reactions: The hydroxyl group on the phenyl ring can participate in electrophilic aromatic substitution, allowing for further functionalization of the aromatic system.

These reactions make tert-butyl 2-(4-hydroxyphenyl)acetate a versatile intermediate in organic synthesis.

Tert-butyl 2-(4-hydroxyphenyl)acetate can be synthesized through several methods:

- Esterification Reaction: A common method involves reacting 4-hydroxyphenylacetic acid with tert-butanol in the presence of an acid catalyst (e.g., sulfuric acid). This reaction typically requires heating to facilitate the formation of the ester.

- Acetylation: Another approach involves acetylating 4-hydroxyphenol using acetic anhydride or acetyl chloride in the presence of a base such as pyridine, followed by reaction with tert-butanol.

- Direct Alkylation: Utilizing alkylation methods where a suitable alkoxide reacts with a phenolic compound under basic conditions may also yield the desired product.

These methods highlight the compound's synthetic accessibility and potential for modification.

Tert-butyl 2-(4-hydroxyphenyl)acetate has several applications:

- Pharmaceuticals: Its potential antioxidant properties make it a candidate for drug development aimed at treating oxidative stress-related diseases.

- Cosmetics: The compound may be used in formulations requiring antioxidant agents or skin-conditioning agents due to its phenolic structure.

- Chemical Intermediates: It serves as an intermediate in organic synthesis, particularly in creating more complex molecules used in various industrial applications.

Interaction studies involving tert-butyl 2-(4-hydroxyphenyl)acetate often focus on its reactivity with biological molecules or other chemicals. For instance:

- Protein Binding Studies: Investigating how this compound interacts with proteins could provide insights into its mechanism of action within biological systems.

- Reactivity with Free Radicals: Assessing its ability to scavenge free radicals can elucidate its potential as an antioxidant agent.

Such studies are crucial for understanding how this compound may be utilized therapeutically or industrially.

Several compounds share structural similarities with tert-butyl 2-(4-hydroxyphenyl)acetate. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Tert-butyl 2-(3-hydroxyphenyl)acetate | Similar structure but different hydroxy position | May exhibit different biological activities due to positional isomerism |

| Methyl 2-(4-hydroxyphenyl)acetate | Methyl instead of tert-butyl group | Generally lower lipophilicity compared to tert-butyl derivative |

| Ethyl 2-(4-hydroxyphenyl)acetate | Ethoxy group instead of tert-butoxy | Different solubility and reactivity profiles |

These compounds illustrate how variations in substituents and functional groups can influence properties such as solubility, reactivity, and biological activity. Tert-butyl 2-(4-hydroxyphenyl)acetate stands out due to its bulky tert-butyl group, which may enhance lipophilicity and potentially affect bioavailability compared to its analogs.